4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine
Description
4,6-Dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a pyrimidine derivative characterized by a 4,6-dimethyl-substituted pyrimidine core. The molecule features a piperidin-3-yloxy group at the 2-position, further modified by a 3-(trifluoromethoxy)benzoyl moiety.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-12-9-13(2)24-18(23-12)27-16-7-4-8-25(11-16)17(26)14-5-3-6-15(10-14)28-19(20,21)22/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIILDKWLWCPZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperidine ring and the trifluoromethoxybenzoyl group. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as diketones and amidines.
Substitution Reactions: Introduction of the dimethyl groups at positions 4 and 6 of the pyrimidine ring.
Ether Linkage Formation: Coupling the pyrimidine core with the piperidine ring through an ether bond.
Introduction of the Trifluoromethoxybenzoyl Group: This step often involves acylation reactions using reagents like trifluoromethoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxybenzoyl group may enhance its binding affinity to certain proteins or enzymes, while the pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differences:
Key Structural and Functional Differences:
Heterocyclic Linker Modifications: The target compound employs a piperidine ring linked to a 3-(trifluoromethoxy)benzoyl group. In contrast, BI81524 () substitutes the piperidine with a pyrrolidine ring and replaces the benzoyl group with a sulfonyl-tetrahydronaphthalene moiety.
Electron-Withdrawing Groups :
- The trifluoromethoxy group in the target compound differs from analogs with trifluoromethyl () or sulfonyl () substituents. Trifluoromethoxy is less lipophilic than trifluoromethyl, which could influence membrane permeability and metabolic stability.
Functional Group Replacements :
- The sulfinyl group in derivatives (e.g., 4,6-dimethyl-2-((piperidin-3-ylmethyl)sulfinyl)pyrimidine hydrochloride) replaces the oxygen atom in the target’s oxy linkage. Sulfinyl groups enhance polarity and may improve aqueous solubility but reduce passive diffusion .
Piperazine vs. Piperidine :
- The piperazine-containing analog () lacks the benzoyl group entirely, instead featuring a simpler piperazine ring. Piperazine’s basic nitrogen could alter protonation states under physiological conditions, impacting receptor interactions.
Physicochemical and Pharmacological Implications
- Lipophilicity : The trifluoromethoxy group in the target compound likely provides moderate lipophilicity compared to the highly lipophilic trifluoromethyl group in ’s analog .
- Stereoelectronic Effects : The benzoyl group in the target compound may engage in π-π stacking interactions with aromatic residues in target proteins, whereas sulfonyl groups (as in BI81524) could participate in hydrogen bonding .
Biological Activity
4,6-Dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine core substituted with a trifluoromethoxy group and a piperidine moiety. The molecular formula is , and its molecular weight is approximately 348.34 g/mol. The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and bioactivity.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby exhibiting antioxidant properties.
- Anticancer Activity : Preliminary studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential use in oncology.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of various pyrimidine derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against MCF-7 and A549 cells, with IC50 values indicating potent activity compared to standard treatments.
- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of similar pyrimidine derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. The compound demonstrated significant inhibition of acetylcholinesterase, suggesting potential for cognitive enhancement therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
